molecular formula C12H16N2O2 B2775120 4-(2-Methylmorpholine-4-carbonyl)aniline CAS No. 926257-59-2

4-(2-Methylmorpholine-4-carbonyl)aniline

Cat. No. B2775120
CAS RN: 926257-59-2
M. Wt: 220.272
InChI Key: WYVVVYRADMDZIP-UHFFFAOYSA-N
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Description

“4-(2-Methylmorpholine-4-carbonyl)aniline” is a chemical compound with the molecular formula C12H16N2O2 . It has a molecular weight of 220.27 . The compound is typically in powder form .


Synthesis Analysis

The synthesis of morpholines and their carbonyl-containing analogs, such as “this compound”, has been a subject of research. These compounds are often synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds .


Molecular Structure Analysis

The molecular structure of “this compound” contains a total of 33 bonds, including 17 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 tertiary amide (aromatic), and 1 primary amine .


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature .

Scientific Research Applications

Sorption and Removal of Contaminants

Graphitic carbon nitride, synthesized from urea, demonstrated effectiveness in removing Pb(II) and aniline from aqueous solutions, indicating the potential of aniline derivatives in environmental pollution management. The study revealed that sorption capacities could be enhanced by adjusting conditions such as pH and temperature, with g-C3N4 offering a promising approach for the preconcentration of contaminants in water treatments (Hu et al., 2015).

Photophysical and Photochemical Studies

Aniline and its derivatives have been studied for their photophysical and photochemical properties. For instance, photoisomerization and photodissociation studies of aniline and 4-methylpyridine provided insights into the behaviors of these compounds under light, which has implications for understanding their stability and reactivity in various applications (Tseng et al., 2004).

Non-linear Optical Materials

Derivatives of benzylidene-aniline have been explored for their potential in creating new organic non-linear optical crystals. Research into these materials aims to develop components with high second-order optical non-linearity, critical for applications in photonics and telecommunications (Tsunekawa et al., 1990).

Catalysis and Organic Synthesis

Aniline derivatives also play a crucial role in catalysis and organic synthesis. For example, visible-light-induced, iridium-catalyzed reactions involving N-methyl-N-((trimethylsilyl)methyl)aniline with cyclic α,β-unsaturated carbonyl compounds have been documented, showcasing the utility of aniline derivatives in facilitating novel synthetic pathways (Lenhart & Bach, 2014).

Environmental Remediation

Activated carbons derived from agricultural wastes, functionalized with aniline, have been investigated for their efficiency in removing dyes and toxic substances from water. This research underscores the application of aniline derivatives in developing cost-effective and sustainable materials for environmental remediation (Khaniabadi et al., 2016).

Safety and Hazards

The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

properties

IUPAC Name

(4-aminophenyl)-(2-methylmorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-9-8-14(6-7-16-9)12(15)10-2-4-11(13)5-3-10/h2-5,9H,6-8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVVVYRADMDZIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCO1)C(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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